2-Methoxy-1-butanol
Overview
Description
2-Methoxy-1-butanol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid that is used in various chemical applications. The compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-butanol can be synthesized through the reaction of butanol with methanol in the presence of an acid catalyst. This process involves the substitution of a hydroxyl group with a methoxy group .
Industrial Production Methods: Industrial production of 2-methoxybutan-1-ol typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of ethers or amines.
Major Products: The major products formed from these reactions include aldehydes, ketones, ethers, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the preparation of various biological assays and experiments.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of coatings, adhesives, and cleaning agents
Mechanism of Action
The mechanism of action of 2-methoxybutan-1-ol involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of other chemical species. The compound’s methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments .
Comparison with Similar Compounds
- 1-Methoxy-2-butanol
- 3-Methoxybutan-2-one
- 2-Methoxyethanol
Comparison: 2-Methoxy-1-butanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 2-methoxyethanol, it has a higher boiling point and different solubility characteristics. 1-Methoxy-2-butanol and 3-methoxybutan-2-one have similar functional groups but differ in their carbon chain arrangement, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
2-methoxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-5(4-6)7-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUDBCXGMBSQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935039 | |
Record name | 2-Methoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15467-25-1 | |
Record name | 2-Methoxy-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15467-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybutan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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